molecular formula C18H27N3O4 B1394615 Methyl 5-amino-2-(3-{[(tert-butoxy)carbonyl]amino}piperidin-1-yl)benzoate CAS No. 1280787-20-3

Methyl 5-amino-2-(3-{[(tert-butoxy)carbonyl]amino}piperidin-1-yl)benzoate

Cat. No. B1394615
M. Wt: 349.4 g/mol
InChI Key: XPSFIVSQIMNRMB-UHFFFAOYSA-N
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Description

“Methyl 5-amino-2-(3-{[(tert-butoxy)carbonyl]amino}piperidin-1-yl)benzoate” is a chemical compound with the CAS number 1280787-20-3 . It is a solid compound .


Molecular Structure Analysis

The molecular weight of this compound is 349.42 . The InChI code is 1S/C13H18N2O4/c1-13(2,3)19-12(17)15-8-5-6-10(14)9(7-8)11(16)18-4/h5-7H,14H2,1-4H3,(H,15,17) .


Physical And Chemical Properties Analysis

This compound is a solid . More specific physical and chemical properties were not found in the search results.

Scientific Research Applications

Specific Scientific Field

The tert-butoxycarbonyl (BOC) group is widely used in the field of organic chemistry .

2. Comprehensive and Detailed Summary of the Application The BOC group is used as a protecting group for amines in organic synthesis . It can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide .

3. Detailed Description of the Methods of Application or Experimental Procedures Protection of amines can be accomplished in acetonitrile solution using 4-dimethylaminopyridine (DMAP) as the base . Removal of the BOC group in amino acids can be accomplished with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol . A complication may be the tendency of the t-butyl cation intermediate to alkylate other nucleophiles; scavengers such as anisole or thioanisole may be used .

4. Thorough Summary of the Results or Outcomes Obtained The use of the BOC group in organic synthesis allows for the protection of amines during reactions, preventing unwanted side reactions. After the desired reactions have taken place, the BOC group can be removed under acidic conditions .

properties

IUPAC Name

methyl 5-amino-2-[3-[(2-methylpropan-2-yl)oxycarbonylamino]piperidin-1-yl]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27N3O4/c1-18(2,3)25-17(23)20-13-6-5-9-21(11-13)15-8-7-12(19)10-14(15)16(22)24-4/h7-8,10,13H,5-6,9,11,19H2,1-4H3,(H,20,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPSFIVSQIMNRMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCCN(C1)C2=C(C=C(C=C2)N)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 5-amino-2-(3-{[(tert-butoxy)carbonyl]amino}piperidin-1-yl)benzoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Methyl 5-amino-2-(3-{[(tert-butoxy)carbonyl]amino}piperidin-1-yl)benzoate
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Methyl 5-amino-2-(3-{[(tert-butoxy)carbonyl]amino}piperidin-1-yl)benzoate
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Methyl 5-amino-2-(3-{[(tert-butoxy)carbonyl]amino}piperidin-1-yl)benzoate
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Methyl 5-amino-2-(3-{[(tert-butoxy)carbonyl]amino}piperidin-1-yl)benzoate

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